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Compound of Interest

Compound Name: 2-Fluoro-3-methylphenol

Cat. No.: B1315178

FOR IMMEDIATE RELEASE

Shanghai, China — December 27, 2025 — 2-Fluoro-3-methylphenol, a unique aromatic
compound, is gaining significant traction as a versatile building block in the realms of
pharmaceutical and agrochemical research and development. Its strategic incorporation of a
fluorine atom and a methyl group on the phenolic ring imparts desirable physicochemical
properties to target molecules, making it a valuable intermediate in the synthesis of a wide
array of complex organic compounds.

2-Fluoro-3-methylphenol (CAS No. 77772-72-6) is a colorless to light yellow liquid with a
molecular formula of C7H7FO.[1] The presence of the fluorine atom can significantly enhance
the metabolic stability, bioavailability, and binding affinity of drug candidates and
agrochemicals.[2] This has led to its increasing use in the synthesis of novel therapeutic agents
and advanced crop protection solutions.

This document provides detailed application notes and experimental protocols for the use of 2-
Fluoro-3-methylphenol in key organic transformations, offering valuable insights for
researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-3-methylphenol is presented
below, providing essential data for its handling and use in synthetic protocols.
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Property Value Reference
CAS Number 77772-72-6 [1]
Molecular Formula CsH7FO [1]
Molecular Weight 126.13 g/mol [1]
Appearance Colorless to light yellow liquid [1]
Boiling Point 174.2 + 20.0 °C at 760 mmHg [1]
Density 1.2+0.1 g/cm3 [1]
Vapor Pressure 0.9 £ 0.3 mmHg at 25°C [1]
Refractive Index 1.520 [1]

Applications in Organic Synthesis

2-Fluoro-3-methylphenol serves as a crucial precursor in a variety of synthetic
transformations. Its phenolic hydroxyl group allows for a range of reactions, including
etherification and esterification, while the aromatic ring can be further functionalized. The
fluorine substituent plays a key role in modulating the electronic properties and reactivity of the
molecule.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of
ethers. In this reaction, the hydroxyl group of 2-Fluoro-3-methylphenol is deprotonated by a
strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an
alkyl halide, forming an ether linkage. This reaction is particularly useful for introducing a
variety of side chains to the phenolic oxygen.

A representative workflow for the Williamson ether synthesis using 2-Fluoro-3-methylphenol
is depicted below:
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Caption: General workflow for the Williamson ether synthesis.
Experimental Protocol: Synthesis of 2-(2-Fluoro-3-methylphenoxy)acetic acid

This protocol describes the synthesis of a phenoxyacetic acid derivative, a common structural
motif in herbicides.

Materials:

2-Fluoro-3-methylphenol

Ethyl bromoacetate

Potassium carbonate (K2COs)

Acetone
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Sodium hydroxide (NaOH)

Hydrochloric acid (HCI)

Ethyl acetate

Water

Anhydrous sodium sulfate (Na2S0a)
Procedure:
e Ether Formation:

o To a solution of 2-Fluoro-3-methylphenol (1.0 eq) in acetone, add potassium carbonate
(1.5 eq) and ethyl bromoacetate (1.1 eq).

o The reaction mixture is stirred and heated at reflux for 4-6 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o After completion, the mixture is cooled to room temperature and the solvent is removed
under reduced pressure.

o The residue is partitioned between water and ethyl acetate. The organic layer is washed
with brine, dried over anhydrous Na=SOa4, and concentrated to give the crude ethyl 2-(2-
fluoro-3-methylphenoxy)acetate.

e Hydrolysis:
o The crude ester is dissolved in a mixture of ethanol and water.

o An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at
room temperature overnight.

o The ethanol is removed under reduced pressure, and the aqueous solution is washed with
diethyl ether.
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o The aqueous layer is acidified with concentrated HCI to pH ~2, resulting in the
precipitation of the product.

o The solid is collected by filtration, washed with cold water, and dried to afford 2-(2-fluoro-3-
methylphenoxy)acetic acid.

Catalyst/ Temp. . .
Reactant Molar Eq. Solvent Time (h) Yield (%)
Base (°C)

2-Fluoro-3-
K2COs (1.5
methylphe 1.0 Acetone Reflux 4-6 >90 (Ester)

eq)
nol

Ethyl
bromoacet 1.1

ate

Ethyl 2-(2-

fluoro-3-
NaOH (2.0 _
methylphe 1.0 EtOH/H20 RT 12 >95 (Acid)

eq)
noxy)aceta

te

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an
alcohol and an aryl halide. This reaction is particularly useful for the synthesis of diaryl ethers.
While traditional Ullmann conditions often require harsh conditions, modern modifications have
made it a more versatile tool in organic synthesis.

A general representation of the Ullmann condensation is as follows:
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Caption: General scheme of the Ullmann condensation.
Experimental Protocol: Synthesis of a Diaryl Ether Derivative

This protocol outlines a general procedure for the Ullmann condensation of 2-Fluoro-3-
methylphenol with an activated aryl halide.

Materials:

2-Fluoro-3-methylphenol

Aryl halide (e.qg., 4-iodonitrobenzene)

Copper(l) iodide (Cul)

N,N-Dimethylglycine
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e Cesium carbonate (Cs2COs)

¢ Dioxane

Procedure:

To a reaction vessel, add 2-Fluoro-3-methylphenol (1.2 eq), the aryl halide (1.0 eq), Cul
(0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs2COs (2.0 eq).

e The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

e Anhydrous dioxane is added, and the mixture is heated to 90-110 °C for 12-24 hours.

 After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and
filtered through a pad of Celite.

e The filtrate is washed with water and brine, dried over anhydrous NazSOa4, and concentrated.

e The crude product is purified by column chromatography on silica gel.

Aryl . Temp. . Yield
) Catalyst Ligand Base Solvent Time (h)
Halide (°C) (%)
N,N-
4- Dimethyl
_ Cul (10 . Cs2C0s3 _
lodonitro glycine Dioxane 100 18 75-85
mol%) (2.0 eq)
benzene (20
mol%)
) 1,10-
Cul (10 Phenanth  KsPOa
Bromopy ] Toluene 110 24 60-70
o mol%) roline (20 (2.0 eq)
ridine
mol%)
Conclusion

2-Fluoro-3-methylphenol is a highly valuable and versatile building block in organic synthesis.
Its unique substitution pattern allows for the straightforward introduction of a fluorinated
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methylphenyl moiety into a wide range of molecules. The protocols outlined in this document
for Williamson ether synthesis and Ullmann condensation demonstrate its utility in forming key
C-0O bonds, which are prevalent in many biologically active compounds. The strategic use of
this intermediate will undoubtedly continue to contribute to the development of new and
improved pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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